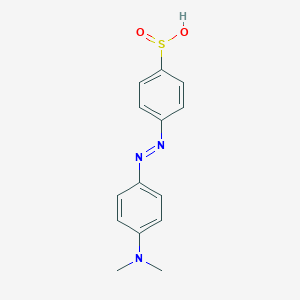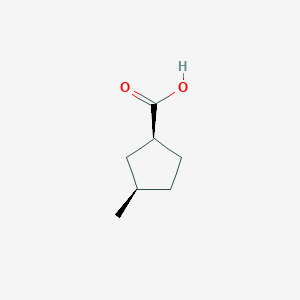
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid, also known as Leucic acid, is a branched chain amino acid that has been gaining attention in the scientific community for its potential benefits in muscle protein synthesis. Leucic acid is a metabolite of leucine, which is an essential amino acid that cannot be synthesized by the body and must be obtained through the diet. Leucine has been shown to stimulate muscle protein synthesis, but its effects are limited by its rapid conversion to other metabolites. Leucic acid, on the other hand, has a slower rate of conversion and may have a more sustained effect on muscle protein synthesis.
Mechanism Of Action
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid is thought to stimulate muscle protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a signaling pathway that regulates protein synthesis in cells. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid may also inhibit the activity of enzymes that break down muscle protein, such as the ubiquitin-proteasome pathway.
Biochemical And Physiological Effects
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has been shown to increase muscle protein synthesis and improve muscle mass and strength. It may also have anti-catabolic effects, preventing the breakdown of muscle protein. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has also been shown to have anti-inflammatory effects, reducing inflammation in muscle tissue.
Advantages And Limitations For Lab Experiments
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has the advantage of being a metabolite of leucine, which is a well-studied amino acid. This allows for easier comparison between studies and a better understanding of its potential effects. However, (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid is a relatively new compound and more research is needed to fully understand its effects and potential limitations.
Future Directions
Future research on (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid could include studies on its potential benefits in preventing muscle wasting in various conditions, such as cancer cachexia and aging. It could also be studied for its potential effects on muscle recovery and injury prevention. Further research is also needed to understand the optimal dosages and potential side effects of (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid supplementation.
Synthesis Methods
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. One method involves the reaction of 3-methylcyclopentanone with cyanide to form a cyanohydrin intermediate, which is then hydrolyzed to form (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid. Another method involves the fermentation of leucine using a strain of bacteria that can convert leucine to (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid.
Scientific Research Applications
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has been studied for its potential benefits in muscle protein synthesis and muscle growth. A study conducted on rats showed that supplementation with (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid increased muscle protein synthesis and improved muscle mass. Another study on human subjects showed that (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid supplementation increased muscle protein synthesis and improved muscle strength. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has also been studied for its potential benefits in preventing muscle wasting in conditions such as cancer cachexia and aging.
properties
CAS RN |
152518-85-9 |
|---|---|
Product Name |
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(1S,3R)-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 |
InChI Key |
LHJUMZACQNBHRC-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C1)C(=O)O |
SMILES |
CC1CCC(C1)C(=O)O |
Canonical SMILES |
CC1CCC(C1)C(=O)O |
synonyms |
Cyclopentanecarboxylic acid, 3-methyl-, (1S-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



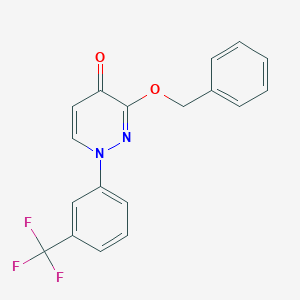
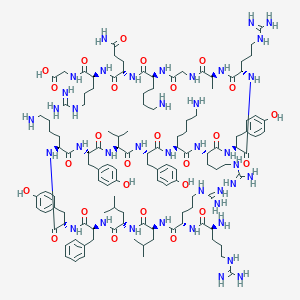
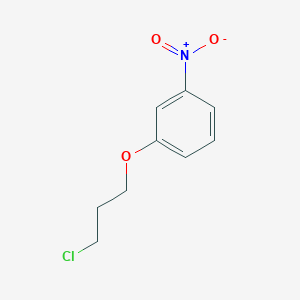
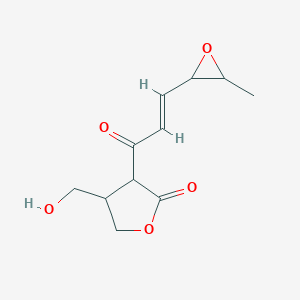
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
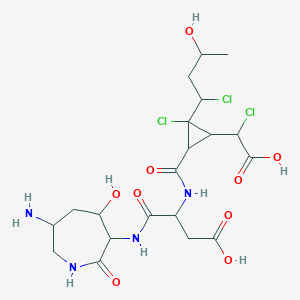
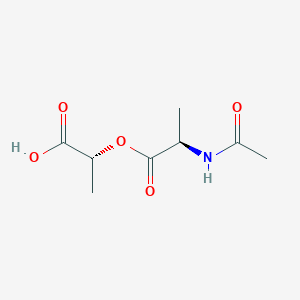
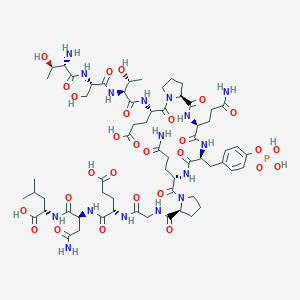
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
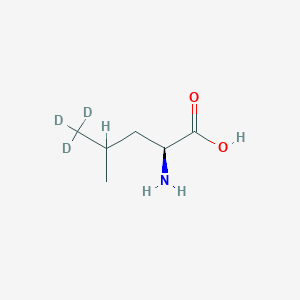
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)
